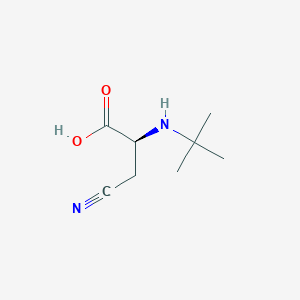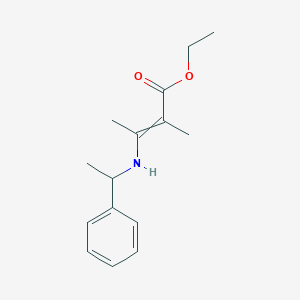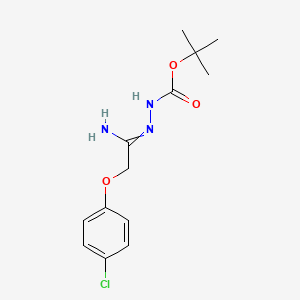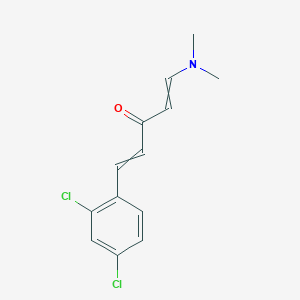![molecular formula C10H20N4 B11731443 [3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11731443.png)
[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a pyrazolylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can be achieved through several methods. One common approach involves the reaction of 3-chloropropylamine with 1-methyl-1H-pyrazole in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions:
Temperature: 50-70°C
Solvent: Ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process typically involves the same reagents and conditions as the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperature: 25-50°C; solvent: water or acetic acid.
Reduction: Lithium aluminum hydride; temperature: 0-25°C; solvent: tetrahydrofuran.
Substitution: Various nucleophiles (e.g., halides, thiols); temperature: 50-100°C; solvent: ethanol or methanol.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Compounds with different nucleophilic groups replacing the dimethylamino group.
Aplicaciones Científicas De Investigación
[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of [3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dimethylamino group and pyrazolylmethyl group play crucial roles in its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- [3-(dimethylamino)propyl][(1-methyl-1H-imidazol-3-yl)methyl]amine
- [3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
Uniqueness
[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the pyrazolylmethyl group and the presence of the dimethylamino group contribute to its unique reactivity and binding characteristics, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H20N4 |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C10H20N4/c1-13(2)7-4-6-11-9-10-5-8-14(3)12-10/h5,8,11H,4,6-7,9H2,1-3H3 |
Clave InChI |
XIXAKCDTIOQBLT-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)CNCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11731375.png)
![4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11731377.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731383.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11731393.png)
![4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11731395.png)

![1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, (R)-](/img/structure/B11731405.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11731411.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731420.png)


![2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B11731450.png)
